2-Amino-3-boronopropanoic acid
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Overview
Description
2-Amino-3-boronopropanoic acid is a boronic acid-based amino acid that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to the alanine backbone, which imparts unique chemical reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-boronopropanoic acid can be achieved through various methods. One common approach involves the use of umpolung AlaB reagents, which allow for the reversal of polarity at the β-carbon. This method enables the formation of this compound through cross-coupling reactions . Another method involves the late-stage hydroboration of alkene or alkyne peptides and peptoids on solid-phase peptide synthesis (SPPS) resins . This approach provides regio- and stereoselective incorporation of the boronic acid group into peptides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-boronopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and halide reagents for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Carbon-carbon bonded products, such as biaryl compounds.
Scientific Research Applications
2-Amino-3-boronopropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-boronopropanoic acid involves its ability to form reversible covalent bonds with various Lewis bases. This property allows it to interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile tool for probing molecular interactions . The boronic acid group in this compound can also participate in Lewis acid-base interactions, which can modulate protein function and stability .
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid and benzylboronic acid share similar boronic acid groups but differ in their overall structure and reactivity.
Boronopeptides: Peptides containing boronic acid groups, such as those synthesized through late-stage hydroboration, exhibit similar binding properties.
Uniqueness of 2-Amino-3-boronopropanoic acid
This compound is unique due to its incorporation into the amino acid backbone, which allows for site-specific modification of proteins and peptides.
Properties
CAS No. |
108082-89-9 |
---|---|
Molecular Formula |
C3H8BNO4 |
Molecular Weight |
132.91 |
IUPAC Name |
2-amino-3-boronopropanoic acid |
InChI |
InChI=1S/C3H8BNO4/c5-2(3(6)7)1-4(8)9/h2,8-9H,1,5H2,(H,6,7) |
InChI Key |
VZWKSNBNZYZQBJ-UHFFFAOYSA-N |
SMILES |
B(CC(C(=O)O)N)(O)O |
Canonical SMILES |
B(CC(C(=O)O)N)(O)O |
Origin of Product |
United States |
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